molecular formula C10H14N6 B15261001 1-(9H-purin-6-yl)piperidin-4-amine

1-(9H-purin-6-yl)piperidin-4-amine

Cat. No.: B15261001
M. Wt: 218.26 g/mol
InChI Key: HPTRRFNSSSRNEL-UHFFFAOYSA-N
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Description

1-(9H-purin-6-yl)piperidin-4-amine is a chemical compound with the molecular formula C10H14N6 and a molecular weight of 218.26 g/mol . It is characterized by the presence of a purine ring attached to a piperidine ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-(9H-purin-6-yl)piperidin-4-amine typically involves the reaction of purine derivatives with piperidine derivatives under specific conditions. One common method involves the use of 6-chloropurine and 4-aminopiperidine as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(9H-purin-6-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like DMF, bases like potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(9H-purin-6-yl)piperidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(9H-purin-6-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-(9H-purin-6-yl)piperidin-4-amine can be compared with other similar compounds, such as:

  • 6-(piperidin-1-yl)purine
  • 4-(piperidin-1-yl)-7-azaindole
  • 4-(piperidin-1-yl)pyrrolo[2,3-d]pyrimidine

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific purine-piperidine structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

1-(7H-purin-6-yl)piperidin-4-amine

InChI

InChI=1S/C10H14N6/c11-7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4,11H2,(H,12,13,14,15)

InChI Key

HPTRRFNSSSRNEL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=NC3=C2NC=N3

Origin of Product

United States

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